1-{[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The compound’s structure includes a thienyl group, a piperidine ring, and a carbonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 1,3-dimethyl-6-(2-thienyl)pyrazole and pyridine derivatives.
Introduction of the carbonyl group: This step often involves acylation reactions using reagents like acyl chlorides or anhydrides.
Attachment of the piperidine ring: The final step involves the coupling of the piperidine ring to the carbonyl group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thienyl-substituted compounds: These compounds contain the thienyl group and are known for their diverse chemical reactivity.
Piperidine derivatives: These compounds feature the piperidine ring and are widely used in medicinal chemistry.
The uniqueness of 1-{[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N5O2S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2S/c1-11-16-13(19(26)24-7-5-12(6-8-24)17(20)25)10-14(15-4-3-9-27-15)21-18(16)23(2)22-11/h3-4,9-10,12H,5-8H2,1-2H3,(H2,20,25) |
InChI Key |
SLAOKINMCALVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC(CC4)C(=O)N)C |
Origin of Product |
United States |
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